molecular formula C13H10N4O4S B2670318 N-(2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-44-9

N-(2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2670318
CAS No.: 532965-44-9
M. Wt: 318.31
InChI Key: RSQHLNWICYCSIE-UHFFFAOYSA-N
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Description

“N-(2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It likely belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives have been synthesized . The synthesis typically involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of thiazolo[3,2-a]pyrimidines and related heterocyclic systems has been a focus of research due to their potential biological activities. Studies have shown the preparation of new derivatives through cyclization processes, leading to polycyclic heterocycles containing condensed pyrimidine and triazine rings. These compounds have been evaluated for their antifungal properties, highlighting their potential in developing new antimicrobial agents (al-Thebeiti, 2000).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer properties of thiazolo[3,2-a]pyrimidine derivatives has led to the synthesis of compounds with significant activities. For instance, derivatives clubbed with thiazolidinone have shown promising results against various bacterial and fungal strains, as well as cervical cancer cell lines, indicating the potential for developing new therapeutic agents (Verma & Verma, 2022). Another study synthesized thiazolo and imidazo derivatives, evaluating them for antimicrobial activity against a range of pathogens and antioxidant properties, with some compounds showing significant activities (Dhiman et al., 2015).

Development of Fungicides

The quest for new fungicides has led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of known fungicides, exhibiting high levels of activity against Basidiomycete species. This research opens up new avenues for the development of effective fungicidal compounds, showcasing the versatility of thiazolo[3,2-a]pyrimidine derivatives in addressing agricultural challenges (Huppatz, 1985).

Mechanism of Action

The mechanism of action of similar compounds is often associated with their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name

N-(2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-11(15-9-3-1-2-4-10(9)17(20)21)8-7-14-13-16(12(8)19)5-6-22-13/h1-4,7H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQHLNWICYCSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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